

Technical Support Center: Refinement of Animal Models for (R)-Fasiglifam Research

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Compound of Interest

Compound Name: (R)-Fasiglifam

Cat. No.: B570503

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(R)-Fasiglifam** (TAK-875). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **(R)-Fasiglifam**?

(R)-Fasiglifam is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^{[1][2][3]} It acts as an ago-allosteric modulator, meaning it enhances the receptor's response to endogenous ligands like free fatty acids.^{[4][5]} Activation of GPR40 in pancreatic β -cells potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner.^{[1][2][5]} This glucose dependency minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.^[1]

Q2: Which animal models are most commonly used for **(R)-Fasiglifam** research?

Several animal models have been utilized in the preclinical assessment of **(R)-Fasiglifam**. The choice of model depends on the specific research question. Commonly used models include:

- Rats: Sprague-Dawley rats are often used for pharmacokinetic and metabolism studies.^{[6][7]} Zucker diabetic fatty (ZDF) rats serve as a model of type 2 diabetes to evaluate efficacy.^{[8][9]}

- Mice: Various mouse strains are employed, including wild-type mice for initial efficacy testing, FFAR1-knockout mice to confirm target engagement, and human GPR40 knock-in mice for more clinically relevant data.[7][8] Diabetic models like db/db and ob/ob mice are also used to study metabolic effects.[9]
- Dogs: Dogs have been used in safety and toxicology studies, and were instrumental in identifying the potential for drug-induced liver injury (DILI).[9][10]

Q3: What is the primary safety concern associated with **(R)-Fasiglifam**?

The primary safety concern that led to the termination of **(R)-Fasiglifam**'s clinical development is drug-induced liver injury (DILI).[11][12] Evidence of hepatotoxicity, including elevated liver enzymes (ALT and bilirubin), was observed in both preclinical animal studies (dogs) and human clinical trials.[9][10]

Troubleshooting Guides

Issue 1: Unexpected Hepatotoxicity or Elevated Liver Enzymes in Animal Models

Q: We are observing elevated ALT/AST levels and/or histological signs of liver injury in our animal model treated with **(R)-Fasiglifam**. How can we investigate and mitigate this?

Possible Causes and Troubleshooting Steps:

- Metabolite-Induced Toxicity: **(R)-Fasiglifam** can be metabolized to a reactive acyl glucuronide (AG) intermediate.[11][12] This metabolite is implicated in hepatotoxicity.
 - Recommendation: Analyze plasma and liver tissue for the presence and concentration of the acyl glucuronide metabolite. Consider using animal models with different metabolic profiles. For instance, dogs and non-rodents may form the AG metabolite more efficiently than rats.[12]
- Bile Acid Transporter Inhibition: **(R)-Fasiglifam** and its AG metabolite can inhibit bile acid transporters such as the bile salt export pump (BSEP) and multi-drug resistance-associated proteins (MRPs).[10][11] This can lead to cholestasis and liver injury.

- Recommendation: Measure serum and liver bile acid concentrations. Histological examination of the liver for signs of cholestasis is also recommended. In dogs, this can manifest as portal granulomatous inflammation.[10]
- Mitochondrial Dysfunction: **(R)-Fasiglifam** has been shown to inhibit mitochondrial respiration.[11][12]
 - Recommendation: Assess mitochondrial function in isolated liver mitochondria from treated animals. Measure parameters like oxygen consumption rate and the activities of mitochondrial complexes.
- Species-Specific Susceptibility: Different species exhibit varying susceptibility to **(R)-Fasiglifam**-induced liver injury. Dogs appear to be more sensitive than rats at comparable exposures.[9][10]
 - Recommendation: When investigating hepatotoxicity, consider using a species known to be susceptible, such as the dog. If using rodents, high doses may be required to unmask liver toxicity.[12]

Issue 2: High Variability in Glycemic Control and Insulin Secretion

Q: We are observing inconsistent glucose-lowering effects and high variability in insulin secretion in our diabetic animal models. What could be the cause?

Possible Causes and Troubleshooting Steps:

- Animal Model Selection: The genetic background and disease characteristics of the animal model can significantly impact the response to **(R)-Fasiglifam**.
 - Recommendation: Ensure the chosen diabetic model is appropriate for studying GPR40 agonism. For example, models with severe β -cell loss may show a blunted response. Consider using models with preserved β -cell function but impaired glucose-stimulated insulin secretion.
- Fasting State and Glucose Levels: The insulinotropic effect of **(R)-Fasiglifam** is glucose-dependent.

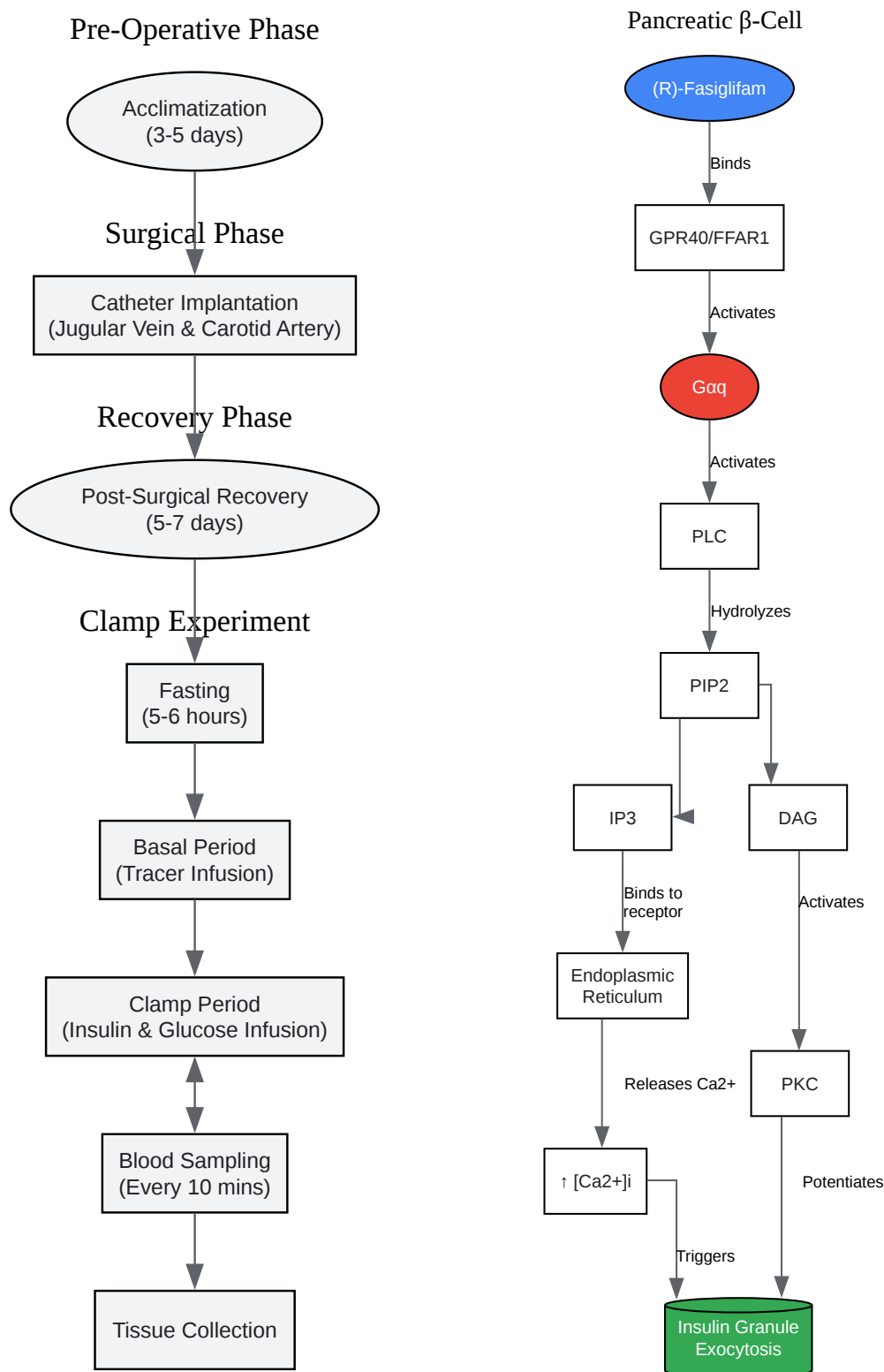
- Recommendation: Standardize the fasting period before glucose tolerance tests. Ensure that baseline glucose levels are within the expected range for the chosen model to observe a significant drug effect.
- Drug Formulation and Administration: Poor drug formulation can lead to variable absorption and exposure.
 - Recommendation: Ensure a consistent and validated formulation is used for oral administration. For initial studies, intravenous administration can be used to bypass absorption variability.

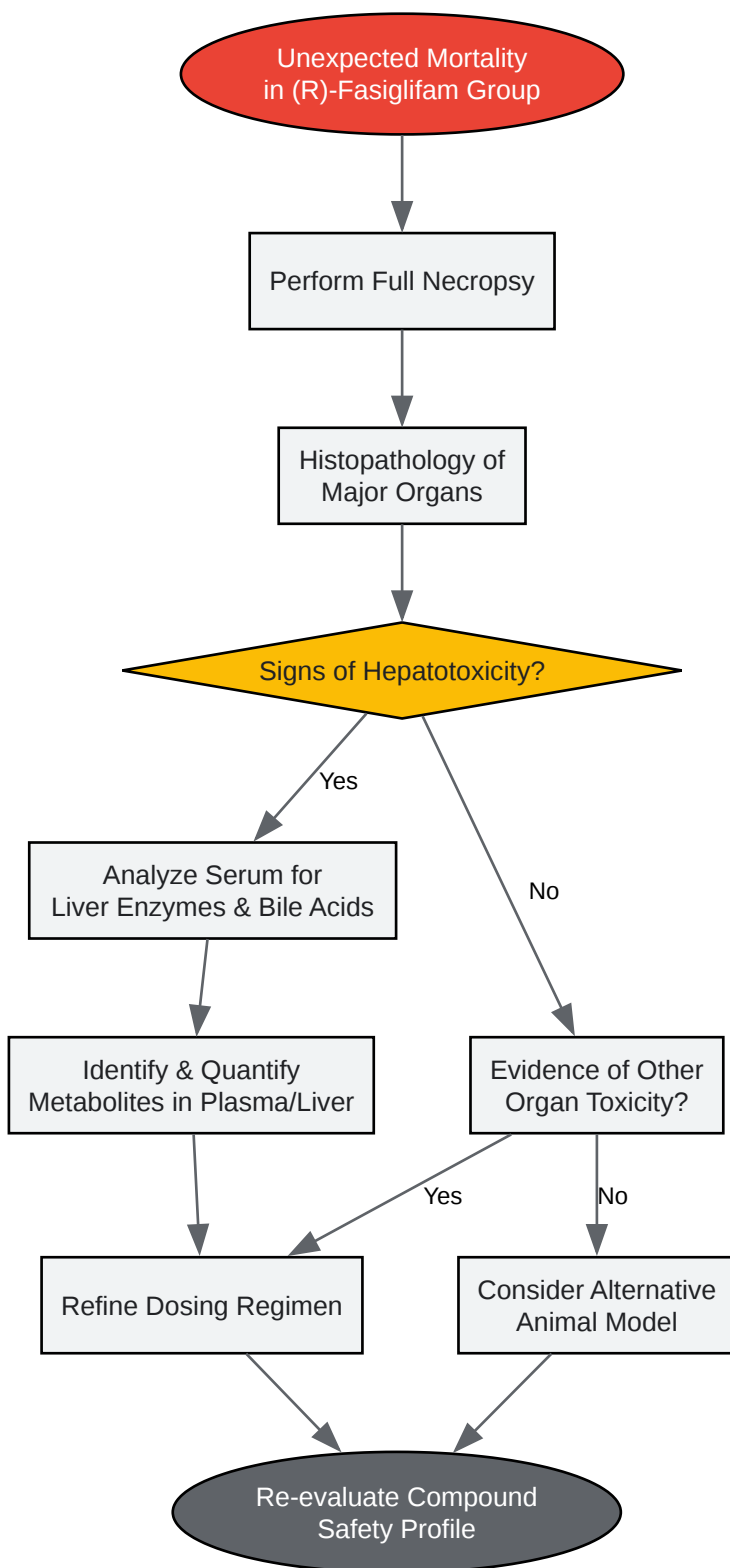
Issue 3: Difficulty in Performing and Interpreting Hyperinsulinemic-Euglycemic Clamp Studies

Q: We are new to performing hyperinsulinemic-euglycemic clamps in mice and are facing challenges with the surgical procedure and data interpretation.

A: The hyperinsulinemic-euglycemic clamp is a powerful but technically demanding procedure. [4] Here is a simplified workflow and key considerations:

Experimental Workflow for Hyperinsulinemic-Euglycemic Clamp in Mice





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